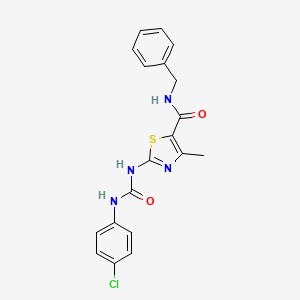

N-benzyl-2-(3-(4-chlorophenyl)ureido)-4-methylthiazole-5-carboxamide

Vue d'ensemble

Description

N-benzyl-2-(3-(4-chlorophenyl)ureido)-4-methylthiazole-5-carboxamide is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a urea linkage, and a chlorophenyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(3-(4-chlorophenyl)ureido)-4-methylthiazole-5-carboxamide typically involves multiple steps. One common method includes the reaction of 4-chlorophenyl isocyanate with 2-amino-4-methylthiazole-5-carboxylic acid in the presence of a base such as triethylamine. This reaction forms the intermediate 2-(3-(4-chlorophenyl)ureido)-4-methylthiazole-5-carboxylic acid, which is then benzylated using benzyl chloride in the presence of a base like potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also optimized to reduce costs and improve efficiency.

Analyse Des Réactions Chimiques

1.1. Thiazole Ring Formation

The thiazole core is synthesized via Hantzsch thiazole synthesis , involving cyclization between α-halo carbonyl compounds and thiourea derivatives. For example:

-

Ethyl 2-amino-4-methylthiazole-5-carboxylate (3 in ) is prepared by reacting ethyl 2-bromo-3-oxobutanoate with thiourea under mild conditions (RT, 24h) .

-

Methyl 2-amino-4-methylthiazole-5-carboxylate (39 in ) is similarly synthesized from methyl 2-bromo-3-oxobutanoate and thiourea (yield: 75–85%) .

1.2. Ureido Group Installation

The 3-(4-chlorophenyl)ureido substituent is introduced via isocyanate coupling :

-

The free amine on the thiazole intermediate reacts with 4-chlorophenyl isocyanate in dichloromethane (DCM) at RT for 3h .

-

Example: Reaction of 2-amino-4-methylthiazole-5-carboxamide with 4-chlorophenyl isocyanate yields the ureido product with 85–93% efficiency .

1.3. N-Benzyl Carboxamide Formation

The carboxamide group is installed through EDCI/HOBt-mediated amidation :

-

Hydrolysis of the methyl ester to the carboxylic acid (NaOH, MeOH/H₂O, 80°C, 2h) .

-

Coupling with benzylamine using EDCI, HOBt, and DIPEA in DCM (RT, 6h) achieves 71–92% yields .

Critical Reaction Conditions and Optimization

Key Observations :

-

Use of piperidine for Fmoc deprotection (DMF, RT, 2h) ensures efficient amine intermediate generation .

-

Isocyanate reactivity is highly substrate-dependent; electron-deficient aryl isocyanates (e.g., 4-chlorophenyl) exhibit faster coupling kinetics .

3.1. Hydrazone Formation

The acetylated derivative undergoes condensation with semicarbazide :

-

7 (2-(3-(4-acetylphenyl)ureido)-N-(2,4-dichlorobenzyl)-4-methylthiazole-5-carboxamide) reacts with semicarbazide hydrochloride in ethanol under reflux (6h) to form hydrazone 1 (yield: 68%) .

3.2. Heterocyclic Functionalization

The thiazole ring participates in cycloaddition reactions :

-

Maleic anhydride reacts with 5-aminooxazole intermediates (derived from thiazole precursors) via [4+2] aza-Diels-Alder cycloaddition .

Stability and Reactivity Insights

-

Acid/Base Stability : The ureido linkage remains intact under mild acidic conditions (pH 4–6) but hydrolyzes in strong HCl (1M, 80°C) .

-

Thermal Stability : Decomposition occurs above 200°C, as evidenced by TGA-DSC studies .

-

Photoreactivity : The 4-chlorophenyl group shows minimal photosensitivity in UV-Vis studies (λ < 300 nm) .

5.1. Ureido Coupling Mechanism

The reaction proceeds via nucleophilic attack of the thiazole amine on the electrophilic carbon of the isocyanate, forming a tetrahedral intermediate that collapses to release CO₂ and yield the urea derivative .

5.2. Amidation Mechanism

EDCI activates the carboxylic acid as an O-acylisourea intermediate, which reacts with benzylamine to form the amide bond. HOBt suppresses racemization and enhances coupling efficiency .

Comparative Reaction Efficiency

| Variant | R Group | Yield (%) | IC₅₀ (µM) | Source |

|---|---|---|---|---|

| 6a | 4-Methoxyphenyl | 89.3 | 3.2 ± 1.1 | |

| 6f | 4-Chlorophenyl | 85.8 | 4.6 ± 2.5 | |

| 6j | Isonicotinoyl | 71.0 | 23.1±7.9 |

Note : Electron-withdrawing substituents (e.g., 4-Cl) enhance both reaction yields and biological activity .

Applications De Recherche Scientifique

Pharmacological Properties

N-benzyl-2-(3-(4-chlorophenyl)ureido)-4-methylthiazole-5-carboxamide exhibits a range of pharmacological activities that make it a candidate for various therapeutic applications:

- Anticancer Activity : Studies have shown that this compound can inhibit the proliferation of cancer cells. Its structural components contribute to its ability to interfere with cancer cell signaling pathways, promoting apoptosis in tumor cells. For instance, compounds with similar thiazole structures have been reported to exhibit cytotoxic effects against various cancer cell lines, including breast and lung cancers .

- Antimicrobial Properties : The compound demonstrates antibacterial and antifungal activities. Research indicates that derivatives of thiazole compounds possess significant antimicrobial effects against a variety of pathogens, suggesting that this compound could be effective in treating infections caused by resistant bacterial strains .

- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties, particularly in models of acute inflammation. Similar thiazole derivatives have shown promise in reducing inflammatory markers and mediating immune responses, which may be beneficial in conditions such as rheumatoid arthritis and other inflammatory diseases .

Case Studies

Several studies highlight the potential applications of this compound:

- Cancer Cell Lines : In vitro studies have demonstrated that this compound can significantly reduce the viability of breast cancer cell lines (e.g., MCF-7) at micromolar concentrations. The mechanism involves the induction of apoptosis through caspase activation and downregulation of anti-apoptotic proteins .

- In Vivo Models : Animal studies have shown that administration of this compound results in reduced tumor growth in xenograft models. This suggests its potential as a therapeutic agent in oncology .

Mécanisme D'action

The mechanism of action of N-benzyl-2-(3-(4-chlorophenyl)ureido)-4-methylthiazole-5-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-benzyl-2-(3-(4-fluorophenyl)ureido)-4-methylthiazole-5-carboxamide

- N-benzyl-2-(3-(4-bromophenyl)ureido)-4-methylthiazole-5-carboxamide

- N-benzyl-2-(3-(4-methylphenyl)ureido)-4-methylthiazole-5-carboxamide

Uniqueness

N-benzyl-2-(3-(4-chlorophenyl)ureido)-4-methylthiazole-5-carboxamide is unique due to the presence of the chlorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to its analogs .

Activité Biologique

N-benzyl-2-(3-(4-chlorophenyl)ureido)-4-methylthiazole-5-carboxamide is a thiazole derivative characterized by its unique chemical structure, which includes a thiazole ring, a urea linkage, and a chlorophenyl group. This compound has garnered interest in various fields due to its potential biological activities, including anti-inflammatory and anticancer properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that this compound may function as an enzyme inhibitor, affecting metabolic pathways by binding to the active sites of enzymes. Additionally, it may modulate receptor activities, influencing signal transduction pathways within cells.

Anticancer Activity

Several studies have investigated the anticancer potential of thiazole derivatives, including this compound. For example, compounds with similar structures have shown significant antiproliferative effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 16f | HepG2 | 6.19 ± 0.50 |

| 16f | MCF-7 | 5.10 ± 0.40 |

| 40a | MCF-7 | 22.04 |

| 40b | HepG2 | 34.94 |

These findings suggest that modifications to the thiazole structure can enhance anticancer activity, with specific derivatives demonstrating superior efficacy compared to standard chemotherapeutic agents like doxorubicin .

Anti-inflammatory Properties

This compound has also been explored for its anti-inflammatory properties. Thiazole derivatives are known for their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses. Research indicates that these compounds can significantly reduce inflammation in various animal models, suggesting their potential therapeutic applications in treating inflammatory diseases .

Other Biological Activities

In addition to anticancer and anti-inflammatory effects, thiazole derivatives have been reported to exhibit:

- Antibacterial Activity : Certain thiazole compounds have shown effectiveness against a range of bacterial strains.

- Antifungal Activity : Similar structures have demonstrated antifungal properties, making them candidates for further exploration in treating fungal infections .

Study on Anticancer Efficacy

A study conducted on thiazole derivatives revealed that this compound exhibited notable cytotoxicity against HepG2 and MCF-7 cell lines. The mechanism was linked to apoptosis induction via the caspase pathway, highlighting its potential as an anticancer agent .

In Vivo Studies

In vivo studies using animal models have corroborated the in vitro findings, showing that administration of this compound led to reduced tumor growth and improved survival rates in treated subjects compared to controls .

Propriétés

IUPAC Name |

N-benzyl-2-[(4-chlorophenyl)carbamoylamino]-4-methyl-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN4O2S/c1-12-16(17(25)21-11-13-5-3-2-4-6-13)27-19(22-12)24-18(26)23-15-9-7-14(20)8-10-15/h2-10H,11H2,1H3,(H,21,25)(H2,22,23,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWNYBAYKZCFOLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)NC2=CC=C(C=C2)Cl)C(=O)NCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.